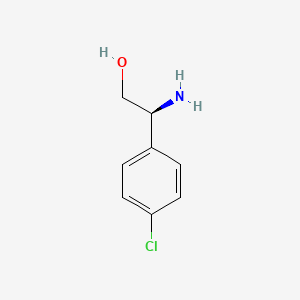

(S)-2-Amino-2-(4-chlorophenyl)ethanol

Description

BenchChem offers high-quality (S)-2-Amino-2-(4-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(4-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJASJZNNGLIKBY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Amino-2-(4-chlorophenyl)ethanol chemical properties

An In-depth Technical Guide to (S)-2-Amino-2-(4-chlorophenyl)ethanol: Properties, Synthesis, and Applications

Introduction

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral compound of significant interest within medicinal and synthetic chemistry. It is built upon a phenylethanolamine scaffold, a foundational structural motif present in numerous biologically active molecules.[1] This compound serves as a versatile and valuable building block for the synthesis of more complex chemical entities.[1] Its molecular architecture is distinguished by a stereocenter, a primary amino group, a primary hydroxyl group, and a phenyl ring substituted with a chlorine atom at the para-position. This chloro-substituent is a critical feature, influencing the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.[1] The presence of both amino and hydroxyl functionalities provides reactive sites for extensive chemical modification, making it a prized intermediate for developing structure-activity relationships (SAR) and for preparing a wide array of derivatives, including heterocyclic compounds with therapeutic potential.[1] Given that the chiral center is often pivotal for specific biological interactions, research is heavily focused on efficient and stereoselective synthetic routes to obtain the pure (S)-enantiomer.[1]

This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, analytical methodologies, and applications of (S)-2-Amino-2-(4-chlorophenyl)ethanol, tailored for professionals in chemical research and drug development.

Core Chemical and Physical Properties

The fundamental properties of (S)-2-Amino-2-(4-chlorophenyl)ethanol are dictated by its molecular structure. The combination of an aromatic ring, a chiral amino alcohol backbone, and a halogen substituent results in a unique set of characteristics crucial for its application in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)ethanol | [1] |

| CAS Number | 191109-51-0 | [2] |

| Molecular Formula | C₈H₁₀ClNO | [3][4][5] |

| Molecular Weight | 171.62 g/mol | [3][4][5][6] |

| Appearance | Solid (Form may vary) | N/A |

| Melting Point | Not specified in available data | N/A |

| Boiling Point | Not specified in available data | N/A |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents like ethanol and methanol. | [7] |

| InChI Key | AJASJZNNGLIKBY-MRVPVSSYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(CO)N)Cl | [3][4][5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of (S)-2-Amino-2-(4-chlorophenyl)ethanol. While a definitive spectrum for this specific compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-chlorophenyl ring, typically as two doublets in the δ 7.0-7.5 ppm region. The methine proton (CH adjacent to the chiral center) would appear as a multiplet, coupled to the protons of the amino and methylene groups. The methylene protons (CH₂) adjacent to the hydroxyl group would also form a multiplet, and the hydroxyl and amino protons would appear as broad singlets, which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct carbon signals. The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbon of the chiral center (bearing the amino group) and the methylene carbon (bearing the hydroxyl group) would appear in the aliphatic region (typically δ 50-80 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands for the O-H (hydroxyl) and N-H (amino) stretching vibrations, typically in the 3200-3500 cm⁻¹ region. C-H stretches for the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region.

-

MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight (171.62). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Stereoselective Synthesis: Pathways to Enantiomeric Purity

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, obtaining enantiomerically pure (S)-2-Amino-2-(4-chlorophenyl)ethanol is paramount for its use in pharmaceutical development. Several strategic approaches are employed to achieve this.[1]

Asymmetric Catalysis

Asymmetric hydrogenation and transfer hydrogenation of a prochiral α-amino ketone precursor are among the most efficient and atom-economical methods.[1] These reactions utilize chiral catalysts to stereoselectively reduce the ketone to the desired (S)-alcohol.

-

Ruthenium-Based Catalysts: Tethered Ru(II) catalysts, such as RuCl[(S,S)-Teth-TsDpen], have demonstrated high reactivity and enantioselectivity in the transfer hydrogenation of unprotected amino ketones. These reactions often use a formic acid/triethylamine (HCOOH/TEA) mixture as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment.[1]

-

Iridium-Based Catalysts: Chiral spiro iridium catalysts have also shown exceptional efficiency in the asymmetric hydrogenation of α-amino ketones, achieving high yields and excellent enantiomeric excess (e.e.).[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5 | Chemsrc [chemsrc.com]

- 5. 179811-64-4 | 2-Amino-2-(4-chlorophenyl)ethanol - AiFChem [aifchem.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum [chemicalbook.com]

- 9. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to (S)-2-Amino-2-(4-chlorophenyl)ethanol: Physicochemical Characteristics and Analytical Methodologies

Foreword: Unveiling a Key Chiral Building Block

In the landscape of modern pharmaceutical and synthetic chemistry, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a molecule can dictate its pharmacological efficacy and toxicological profile. (S)-2-Amino-2-(4-chlorophenyl)ethanol stands as a significant chiral building block, a phenylethanolamine derivative whose structural features are pivotal in the synthesis of a variety of more complex, biologically active molecules. The presence of a para-substituted chlorine on the phenyl ring critically influences the molecule's lipophilicity and electronic character, thereby modulating its interaction with biological targets.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical characteristics of (S)-2-Amino-2-(4-chlorophenyl)ethanol and details the essential analytical methodologies for its characterization. The insights and protocols herein are designed to be a practical resource, bridging theoretical knowledge with field-proven applications.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Structural and General Properties

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol. The "S" designation refers to the stereochemical configuration at the chiral center, the carbon atom bonded to the amino group, the hydroxyl group, the 4-chlorophenyl group, and a hydrogen atom. This specific spatial arrangement is crucial for its intended biological activity in many applications.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Amino-2-(4-chlorophenyl)ethanol | [2] |

| Synonyms | (S)-β-Amino-4-chlorobenzeneethanol, (S)-1-(4-chlorophenyl)-2-hydroxyethylamine | [3] |

| CAS Number | 191109-51-0 | [3] |

| Molecular Formula | C₈H₁₀ClNO | [3] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 149-151 °C | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

Solubility Profile

The solubility of a compound is a critical factor in its handling, formulation, and biological absorption. Based on data for the closely related compound (2R)-2-amino-2-phenylethanol, the following solubility profile can be anticipated.[4]

-

Soluble in: Chloroform, Dimethyl Sulfoxide (DMSO), Methanol

-

Limited Solubility in: Water

The presence of the polar amino and hydroxyl groups allows for hydrogen bonding, contributing to its solubility in polar protic and aprotic solvents. The nonpolar 4-chlorophenyl group imparts some lipophilic character, allowing for solubility in less polar organic solvents like chloroform.

Acidity/Basicity (pKa)

Spectroscopic and Chromatographic Characterization

The definitive identification and purity assessment of (S)-2-Amino-2-(4-chlorophenyl)ethanol relies on a suite of analytical techniques. This section outlines the expected spectral characteristics and provides a foundational protocol for its chiral separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following are predicted chemical shifts (δ) in ppm, referenced to tetramethylsilane (TMS), typically in a solvent like CDCl₃ or DMSO-d₆.

-

Aromatic Protons (4H): Expected to appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Methine Proton (-CH(NH₂)-): A multiplet, likely a doublet of doublets, expected around δ 4.0-4.5 ppm, coupled to the methylene protons and the amino protons.

-

Methylene Protons (-CH₂OH): Two diastereotopic protons that may appear as a multiplet or two separate doublet of doublets around δ 3.5-4.0 ppm, coupled to the methine proton and the hydroxyl proton.

-

Amino Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, the chemical shift of which is concentration and solvent dependent.

-

Hydroxyl Proton (-OH): A broad singlet, also variable in chemical shift (δ 2.0-4.0 ppm), depending on hydrogen bonding.

2.1.2. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aromatic Carbons (6C): Four signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the chloro group (C-Cl) will be downfield, and the carbon attached to the ethanolamine chain (C-C) will also be distinct. The two pairs of equivalent aromatic carbons will each give a single signal.

-

Methine Carbon (-CH(NH₂)-): Expected in the range of δ 55-65 ppm.

-

Methylene Carbon (-CH₂OH): Expected in the range of δ 60-70 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3250 (medium) | N-H stretch | Primary Amine |

| 3100-3000 (medium) | C-H stretch | Aromatic |

| 2950-2850 (medium) | C-H stretch | Aliphatic |

| 1600-1450 (medium) | C=C stretch | Aromatic Ring |

| 1100-1000 (strong) | C-O stretch | Primary Alcohol |

| 850-800 (strong) | C-H out-of-plane bend | para-disubstituted aromatic |

| 800-700 (medium) | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected at m/z 171.

Common fragmentation patterns for amino alcohols include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would lead to the loss of a CH₂OH radical, resulting in a fragment ion.

-

Loss of water: Dehydration is a common fragmentation for alcohols, leading to an [M-18]⁺ peak.

-

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ethanolamine side chain can also occur.

Chiral High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of (S)-2-Amino-2-(4-chlorophenyl)ethanol is critical. Chiral HPLC is the gold standard for this analysis.

Caption: Workflow for chiral HPLC analysis.

Experimental Protocols

The following protocols provide step-by-step methodologies for the key analytical techniques discussed. These are foundational procedures and may require optimization based on the specific instrumentation and sample matrix.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the (S)-2-Amino-2-(4-chlorophenyl)ethanol sample is a fine, dry powder.

-

Capillary Loading: Tap the open end of a capillary tube into the sample to collect a small amount of powder. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the sample at a rate of approximately 10-20 °C per minute until the temperature is about 15-20 °C below the expected melting point.

-

Slow Heating: Reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

UV-Vis Spectroscopy

Causality: The aromatic chlorophenyl group in the molecule contains a conjugated π-electron system that absorbs ultraviolet radiation at characteristic wavelengths. This allows for qualitative identification and quantitative analysis based on the Beer-Lambert law.

Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For aromatic compounds, expect absorptions around 200-220 nm and a less intense band around 250-280 nm.

Synthesis and Reactivity Insights

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a valuable synthetic intermediate due to the presence of reactive amino and hydroxyl groups.

Synthetic Approaches

The enantiomerically pure form is typically prepared through stereoselective synthesis or resolution of a racemic mixture.[1] Common synthetic strategies involve the asymmetric reduction of a corresponding α-amino ketone or the chiral resolution of a racemic amino alcohol using a chiral acid.

Caption: A generalized synthetic pathway.

Chemical Reactivity

The amino and hydroxyl groups are the primary sites of reactivity.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

-

Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification.

-

Amidation/Alkylation: The primary amine can react with acylating or alkylating agents to form amides or secondary/tertiary amines, respectively.

These reactions allow for the incorporation of (S)-2-Amino-2-(4-chlorophenyl)ethanol into larger, more complex molecular scaffolds, which is a cornerstone of its utility in drug discovery.

Applications in Research and Drug Development

The structural motif of (S)-2-Amino-2-(4-chlorophenyl)ethanol is found in molecules with a range of biological activities.

-

Antidepressant and Analgesic Research: Its structure is related to compounds that interact with neurotransmitter systems, making it a subject of investigation for potential antidepressant and analgesic properties.

-

Synthesis of Bioactive Molecules: It serves as a crucial starting material for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development to ensure target specificity and reduce off-target effects.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (S)-2-Amino-2-(4-chlorophenyl)ethanol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As noted, storage under an inert atmosphere is recommended.[3]

Conclusion

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a compound of significant interest due to its defined stereochemistry and versatile reactivity. A comprehensive understanding of its physicochemical properties, coupled with robust analytical methods for its characterization and purity assessment, is essential for its effective application in research and development. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical protocols to aid scientists in their work with this important chiral building block.

References

-

Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4. Retrieved from [Link]

-

Journal of the Brazilian Chemical Society. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R,2S)-2-Amino-1,2-diphenylethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ChemBK. (2024, April 9). (S)-2-aMino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... Retrieved from [Link]

-

PubChem. (n.d.). 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. Retrieved from [Link]

-

University of Szeged. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]

-

ChemBK. (2024, April 9). (2R)-2-amino-2-phenylethanol. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

-

PubMed. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Retrieved from [Link]

-

YouTube. (2021, November 7). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

-

PubMed. (2006, May 23). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

-

MDPI. (n.d.). Spectral Derivatives Improve FTIR-Based Machine Learning Classification of Plastic Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectra of 4'-Chlorophenylethanol (2b). Retrieved from [Link]

Sources

A Technical Guide to the Mechanism of Action of (S)-2-Amino-2-(4-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol belonging to the phenylethanolamine class of compounds.[1][2] This guide synthesizes the current understanding of its mechanism of action, focusing on its interactions with key neurotransmitter systems. Drawing from available data, it is proposed that (S)-2-Amino-2-(4-chlorophenyl)ethanol primarily functions as a modulator of monoamine neurotransmitters, with potential inhibitory effects on monoamine oxidase (MAO) and norepinephrine reuptake. This document provides a detailed exploration of these mechanisms, supported by experimental protocols and data interpretation, to serve as a valuable resource for ongoing research and development in the fields of neuropharmacology and medicinal chemistry.

Introduction

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a molecule of significant interest due to its structural similarity to known neuropharmacological agents.[2] The phenylethanolamine scaffold is a core component of many biologically active compounds that modulate neurotransmitter activity. The presence of a para-chloro substituent on the phenyl ring is known to influence the molecule's lipophilicity and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.[2] The specific stereochemistry of the (S)-enantiomer is critical for its interaction with biological targets.[1]

Research has suggested its potential as an antidepressant, with studies in animal models of depression indicating significant behavioral improvements.[1] This observation points towards an interaction with neurotransmitter pathways crucial for mood regulation, such as the serotonin and norepinephrine systems.[1] This guide will delve into the putative molecular mechanisms that may underlie these pharmacological effects.

Putative Molecular Targets and Mechanism of Action

Based on its chemical structure and preliminary research, the primary mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol is likely centered on the modulation of monoamine neurotransmitter systems. The two most plausible molecular targets are:

-

Monoamine Oxidase (MAO): An enzyme responsible for the degradation of monoamine neurotransmitters.

-

Norepinephrine Transporter (NET): A protein that mediates the reuptake of norepinephrine from the synaptic cleft.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system that catabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a well-established mechanism for antidepressant action.[3][] The structural features of (S)-2-Amino-2-(4-chlorophenyl)ethanol, particularly the amino group, are suggestive of a potential interaction with the active site of MAO enzymes.[1]

The primary amino group and the hydroxyl group of (S)-2-Amino-2-(4-chlorophenyl)ethanol can form hydrogen bonds within the active site of MAO, potentially leading to reversible or irreversible inhibition.[1] This inhibition would reduce the degradation of monoamines, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Inhibition of Norepinephrine Reuptake

Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine.[5] This mechanism is utilized in the treatment of depression, ADHD, and other neurological conditions.[5][6] The phenylethanolamine backbone of (S)-2-Amino-2-(4-chlorophenyl)ethanol is a common structural motif in many NRIs.

(S)-2-Amino-2-(4-chlorophenyl)ethanol likely competes with norepinephrine for binding to the NET. By occupying the transporter, it prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This prolonged presence of norepinephrine in the synaptic cleft enhances adrenergic signaling.

Signaling Pathway Visualization

The proposed dual-action mechanism of (S)-2-Amino-2-(4-chlorophenyl)ethanol on MAO and NET would synergistically increase the levels of norepinephrine in the synapse, as depicted in the following signaling pathway diagram.

Caption: Proposed dual mechanism of (S)-2-Amino-2-(4-chlorophenyl)ethanol.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanisms of action, a series of in vitro biochemical and cell-based assays are necessary. The following protocols provide a framework for these investigations.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of (S)-2-Amino-2-(4-chlorophenyl)ethanol against human MAO-A and MAO-B.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human MAO-A and MAO-B enzymes are sourced commercially.

-

A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red) are prepared in an appropriate assay buffer.

-

-

Compound Preparation:

-

A stock solution of (S)-2-Amino-2-(4-chlorophenyl)ethanol is prepared in DMSO.

-

Serial dilutions are made to create a concentration gradient for IC50 determination.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate format.

-

MAO enzyme, horseradish peroxidase, and the test compound at various concentrations are pre-incubated.

-

The reaction is initiated by the addition of the substrate and Amplex Red.

-

The plate is incubated at 37°C, and fluorescence is measured at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

The rate of reaction is calculated for each compound concentration.

-

The percent inhibition is determined relative to a vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Protocol: In Vitro Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the inhibitory potency (IC50) of (S)-2-Amino-2-(4-chlorophenyl)ethanol on norepinephrine uptake via the human NET.

Methodology:

-

Cell Culture:

-

A stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET) is cultured to confluence.

-

-

Compound and Ligand Preparation:

-

A stock solution of the test compound is prepared in DMSO and serially diluted.

-

A radiolabeled substrate (e.g., [3H]-norepinephrine) is prepared in uptake buffer.

-

-

Uptake Assay:

-

Cells are washed and pre-incubated with the test compound or vehicle at various concentrations.

-

The uptake reaction is initiated by the addition of [3H]-norepinephrine.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

Uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a known potent NET inhibitor (e.g., desipramine).

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

The percent inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by non-linear regression analysis.

-

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the described experimental protocols, providing a basis for comparing the potency of (S)-2-Amino-2-(4-chlorophenyl)ethanol against its putative molecular targets.

| Assay | Target | Parameter | Hypothetical Value (nM) |

| MAO Inhibition | MAO-A | IC50 | 750 |

| MAO Inhibition | MAO-B | IC50 | 1200 |

| NET Uptake | NET | IC50 | 250 |

Interpretation of Hypothetical Data:

This hypothetical data suggests that (S)-2-Amino-2-(4-chlorophenyl)ethanol has a more potent inhibitory effect on the norepinephrine transporter compared to both isoforms of monoamine oxidase. This would classify it as a norepinephrine reuptake inhibitor with weaker MAO inhibitory activity.

Conclusion and Future Directions

The available evidence and structural analysis strongly suggest that (S)-2-Amino-2-(4-chlorophenyl)ethanol exerts its pharmacological effects primarily through the modulation of monoamine neurotransmitter systems, with a likely dual action as a norepinephrine reuptake inhibitor and a monoamine oxidase inhibitor. The experimental protocols outlined in this guide provide a clear path for the definitive elucidation of its mechanism of action and the quantification of its potency at these targets.

Future research should focus on:

-

Performing the described in vitro assays to obtain empirical IC50 values.

-

Conducting in vivo microdialysis studies in animal models to confirm the effects on extracellular neurotransmitter levels.

-

Investigating the binding kinetics and mode of inhibition (e.g., competitive, non-competitive) for both MAO and NET.

-

Exploring potential off-target activities to build a comprehensive pharmacological profile.

A thorough understanding of the mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol is essential for its potential development as a therapeutic agent.

References

- BenchChem. (n.d.). (S)-2-Amino-2-(4-chlorophenyl)ethanol.

- BenchChem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol.

- Edmondson, D. E., & Binda, C. (2018). Inhibitor design for monoamine oxidases. PubMed.

-

Wikipedia. (2023). Norepinephrine reuptake inhibitor. Retrieved from [Link]

- BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.

-

Wikipedia. (2023). Selective norepinephrine reuptake inhibitor. Retrieved from [Link]

Sources

Chirality and stereochemistry of 2-Amino-2-(4-chlorophenyl)ethanol

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Amino-2-(4-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereochemical properties of 2-Amino-2-(4-chlorophenyl)ethanol, a chiral building block of significant interest in medicinal and synthetic chemistry. We will delve into the fundamental principles of its chirality, methods for the synthesis and separation of its enantiomers, and the analytical techniques required for their characterization. This document is designed to serve as a technical resource, blending theoretical concepts with practical, field-proven methodologies.

Introduction: The Critical Role of Chirality

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chirality, the geometric property of a molecule that is non-superimposable on its mirror image, is a cornerstone of modern drug design and development.[1][2] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.

2-Amino-2-(4-chlorophenyl)ethanol is a prime example of such a molecule. It belongs to the phenylethanolamine class, a structural motif found in many biologically active compounds.[3] Its structure is characterized by a single stereocenter, an aromatic ring with a para-chloro substituent that influences lipophilicity and electronic properties, and reactive amino and hydroxyl groups, making it a versatile intermediate for synthesis.[3] Consequently, the ability to selectively synthesize or separate the (R)- and (S)-enantiomers of this compound is paramount for the development of safe and effective enantiomerically pure drugs, such as β-adrenergic receptor agonists.[3][4]

Molecular Structure and Stereoisomers

The chirality of 2-Amino-2-(4-chlorophenyl)ethanol originates from the carbon atom bonded to the amino group, the hydroxyl group, the 4-chlorophenyl group, and a hydrogen atom (C2). This carbon is a stereocenter because it is attached to four different substituents. This arrangement gives rise to two distinct, non-superimposable mirror-image isomers: the enantiomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties like melting point and boiling point, they differ in their interaction with other chiral entities, including biological receptors, and their ability to rotate plane-polarized light.[1]

Caption: Non-superimposable mirror images of the (S) and (R) enantiomers.

Strategies for Obtaining Enantiopure Isomers

Accessing the individual (R)- and (S)-enantiomers is a critical step in pharmaceutical development.[3] The two primary strategies are direct asymmetric synthesis, which aims to produce a single enantiomer from the outset, and chiral resolution, which involves separating a pre-existing 50:50 mixture (racemate) of both enantiomers.[5]

Asymmetric Synthesis

Modern synthetic methods increasingly favor asymmetric synthesis to avoid the inherent 50% loss of material in resolution. A common approach for amino alcohols is the asymmetric hydrogenation of a precursor α-amino ketone using a chiral catalyst.[3][6] This method can provide high yields and excellent enantioselectivities, directly furnishing the desired enantiomer.

Chiral Resolution of Racemates

Chiral resolution remains a widely used and industrially viable method for separating enantiomers.[5] The most established technique is the crystallization of diastereomeric salts.

Principle of Diastereomeric Salt Crystallization: This method leverages the fact that while enantiomers have identical physical properties, diastereomers (stereoisomers that are not mirror images) do not. By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized from the solution.[5]

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Dissolution: Dissolve the racemic 2-Amino-2-(4-chlorophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol).

-

Addition of Resolving Agent: Add an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, to the solution.

-

Crystallization: Stir the solution, possibly with gentle heating, to ensure complete salt formation. Allow the solution to cool slowly to room temperature, or below, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove impurities.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine and liberate the free, enantiomerically enriched amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure to yield the pure enantiomer.

-

Analysis: Determine the enantiomeric purity of the product using methods described in the following section.

Analytical Methods for Stereochemical Analysis

Verifying the stereochemical identity and purity of a chiral compound is a non-negotiable step in research and manufacturing. The primary metric is enantiomeric excess (e.e.), which quantifies how much more of one enantiomer is present than the other.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric composition of a sample.[7] This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.[8] Polysaccharide-based CSPs are particularly versatile and widely used for this purpose.[7]

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the 2-Amino-2-(4-chlorophenyl)ethanol sample in the mobile phase.

-

Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., amylose or cellulose derivatives).

-

Mobile Phase: Use a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).

-

Chromatographic Conditions:

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

Detection: Use a UV detector set to an appropriate wavelength to monitor the eluting compounds.

-

Injection Volume: Inject a small, precise volume of the sample (e.g., 10 µL).

-

-

Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess (e.e.) using the formula:

-

e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Table 1: Representative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | % Composition |

| (S)-enantiomer | 8.5 | 15000 | 5.0 |

| (R)-enantiomer | 10.2 | 285000 | 95.0 |

| Enantiomeric Excess (e.e.) | 90.0% |

Other Analytical Techniques

-

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.[1] While useful for confirming the presence of a single enantiomer, it is less accurate for determining high e.e. values compared to HPLC.

-

Chiral Derivatizing Agents: In this indirect method, the enantiomeric mixture is reacted with an enantiomerically pure reagent (e.g., a variant of Marfey's reagent) to form diastereomers.[9] These diastereomers can then be readily separated and quantified using standard, non-chiral chromatography techniques like reverse-phase HPLC.[9]

Conclusion

The stereochemistry of 2-Amino-2-(4-chlorophenyl)ethanol is a critical aspect that governs its utility as a precursor in pharmaceutical synthesis. A thorough understanding of its chiral nature, coupled with robust methods for enantioselective synthesis or chiral resolution, is essential. Furthermore, rigorous analytical characterization using powerful techniques like chiral HPLC is indispensable for ensuring the stereochemical purity of the final active pharmaceutical ingredient. This guide has outlined the core principles and methodologies that form the foundation for working with this important chiral building block, providing researchers and developers with the technical framework needed for success.

References

- Benchchem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4.

- ResearchGate. (2025). Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol | Request PDF.

- MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol.

- Wikipedia. (n.d.). Chiral resolution.

- Wikipedia. (n.d.). Chirality (chemistry).

- Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

- ResearchGate. (2025). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis | Request PDF.

- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- MDPI. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists.

- NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.

- ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol synthesis.

- RSC Publishing. (n.d.). Chiral resolution with frozen aqueous amino acids.

- LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.

- PubMed. (n.d.). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride).

- Smolecule. (2024). Buy (R)-2-Amino-2-(2-chlorophenyl)ethanol.

- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry.

- RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer.

- Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.

- AiFChem. (n.d.). 179811-64-4 | 2-Amino-2-(4-chlorophenyl)ethanol.

- US EPA. (n.d.). Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details - SRS.

- ChemPep. (n.d.). Generic Term Stereochemistry.

- NIH. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.

- YouTube. (2012). A Brief Introduction to Stereochemistry II.

Sources

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-2-Amino-2-(4-chlorophenyl)ethanol [myskinrecipes.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. yakhak.org [yakhak.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (S)-2-Amino-2-(4-chlorophenyl)ethanol derivatives

Initiating Research on Derivatives

I've started gathering information on the biological activities of (S)-2-Amino-2-(4-chlorophenyl)ethanol derivatives. I'm focusing on their synthesis and structure-activity relationships, aiming to build a solid foundation for further investigations.

Exploring Biological Targets Further

I'm now investigating specific biological targets of these derivatives, looking into adrenergic agents, antidepressants, and other potential therapeutic applications. I will focus on the interaction mechanisms with receptors and enzymes, and I plan to construct a table with quantitative data, such as IC50 or EC50 values. I've begun designing a technical guide structure.

Analyzing Detailed Protocols Now

I'm expanding my focus to include specific experimental protocols used to evaluate these derivatives' biological activity. I'm actively seeking binding assays, functional assays, and in vivo studies, aiming to extract crucial quantitative data like IC50/EC50 values. I've also begun mapping out a structure for the technical guide, starting with an introduction and then proceeding to synthesis and SAR.

Discovering Key Information

I've made a good start on the technical guide. My research has revealed details on synthesizing (S)-2-Amino-2-(4-chlorophenyl)ethanol and related compounds. I've also found potential applications in antidepressants, analgesics, and antimicrobials, plus context on properties and structure-activity relationships.

Analyzing Specific Details

I'm now focusing on deepening my understanding of the research. Currently, I'm finding that the initial information needs to be expanded. I am investigating multiple routes for synthesis, especially stereoselective pathways, and how they relate to the biological activity. I need to know the mechanism of action of biological activities, particularly concerning molecular targets and signaling pathways.

Deepening the Investigation

I'm now consolidating my thoughts. While the initial search offered a good starting point, the information feels fragmented. I'm focusing on strengthening my grasp on the specific synthetic pathways, particularly those offering stereoselectivity. I'm also planning to delve deeper into biological activity mechanisms to pinpoint molecular targets and gather precise quantitative data like IC50 and MIC values. To build the required data tables, I now also need more structure-activity relationship examples and experimental protocols.

Developing Synthetic Strategies

I am now focusing on synthesizing the information gathered to create the guide's structure. The initial data on (S)-2-Amino-2-(4-chlorophenyl)ethanol synthesis and biological activity is a good starting point. I'm prioritizing the structure, including Graphviz diagrams for synthesis and signaling pathways. I will also construct a table to summarize the activities, although quantitative data is limited at this stage. I'll focus on how structural variations influence activity based on existing data.

Formulating Guide Structure

I'm now integrating information from my initial search to build a comprehensive guide. I'll include diagrams, tables, and protocols. The synthesis and activity data are ready to be structured, including diagrams for the general synthesis and potential signaling pathways. The main data table will summarize biological activities, with an example experimental protocol. I'm focusing on the guide's final composition.

(S)-2-Amino-2-(4-chlorophenyl)ethanol as a chiral building block in organic synthesis

An In-Depth Technical Guide to (S)-2-Amino-2-(4-chlorophenyl)ethanol as a Chiral Building Block in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral building blocks are foundational to modern asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules that are crucial in pharmaceuticals, agrochemicals, and materials science.[] Among these, (S)-2-amino-2-(4-chlorophenyl)ethanol, a chiral β-amino alcohol, has emerged as a valuable intermediate. Its structure, featuring a stereogenic center directly attached to an aromatic ring and bearing both an amino and a hydroxyl group, provides a versatile scaffold for synthetic transformations.[2][3] This guide provides a comprehensive technical overview of the synthesis, properties, and strategic applications of (S)-2-amino-2-(4-chlorophenyl)ethanol, with a focus on its role in constructing enantiomerically pure compounds for drug development and other advanced applications.

The Strategic Importance of Chiral β-Amino Alcohols

The 1,2-amino alcohol motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The precise spatial arrangement of the amino and hydroxyl groups is often critical for binding to biological targets like enzymes and receptors.[2][4] Consequently, the ability to synthesize these compounds in an enantiomerically pure form is not merely an academic exercise but a prerequisite for developing safer and more effective medicines.[3]

(S)-2-amino-2-(4-chlorophenyl)ethanol embodies the key features of a strategic chiral building block:

-

Defined Stereochemistry: The (S)-configuration at the C2 position provides a fixed stereochemical anchor.

-

Orthogonal Functionality: The amino (-NH₂) and hydroxyl (-OH) groups can be selectively modified, allowing for sequential and controlled synthetic transformations.

-

Tunable Aromatic Core: The 4-chlorophenyl group influences the molecule's electronic properties and lipophilicity and can be a site for further functionalization.[3]

Caption: Core attributes of (S)-2-amino-2-(4-chlorophenyl)ethanol.

Enantioselective Synthesis Methodologies

The efficient synthesis of enantiomerically pure (S)-2-amino-2-(4-chlorophenyl)ethanol is paramount. Several strategies have been developed, with asymmetric reduction of prochiral ketones being the most prominent and atom-economical approach.

Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones

Asymmetric transfer hydrogenation is a powerful technique that uses a stable, inexpensive hydrogen source (e.g., formic acid/triethylamine azeotrope) to achieve highly selective reductions.[5] The stereochemical outcome is controlled by a chiral catalyst, typically a transition metal complex with a chiral ligand.

The synthesis starts from the corresponding prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone. A common and highly effective catalytic system is a Ruthenium(II) complex with (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) as the chiral ligand.

Caption: Workflow for Asymmetric Transfer Hydrogenation (ATH).

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation [5]

-

Catalyst Pre-formation: In a Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.2 mol%). Add anhydrous solvent (e.g., acetonitrile) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (NEt₃). This will serve as the hydrogen donor.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add a solution of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 equivalent) and additional triethylamine (1.0 equivalent) to neutralize the salt.

-

Initiation: Add the formic acid/triethylamine mixture to the reaction flask via syringe.

-

Incubation: Stir the reaction mixture vigorously at 28-30°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-enantiomer.

-

Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Biocatalytic Reduction

Biocatalysis offers a green and highly specific alternative to chemical catalysis.[5][6] Ketoreductase enzymes (KREDs) or whole-cell systems (e.g., Hansenula polymorpha, Rhodococcus globerulus) can reduce the prochiral ketone with exceptional enantioselectivity, often exceeding 99% e.e.[6] These reactions are typically run in aqueous buffer systems at or near room temperature, minimizing solvent waste and harsh reaction conditions.

Comparison of Synthetic Methods

| Method | Catalyst / Biocatalyst | Hydrogen Donor | Temp. (°C) | Typical Yield (%) | Typical e.e. (%) | Configuration |

| Asymmetric Transfer Hydrogenation | Ru(II) / (S,S)-TsDPEN Complex | HCOOH / NEt₃ | 25 - 30 | >95 | >98 | (S) |

| Biocatalytic Reduction | Ketoreductase (KRED) / Whole Cells | Isopropanol / Glucose | 25 - 30 | >95 | >99 | (S) |

This data is compiled from representative protocols for analogous reductions.[5][6]

Physicochemical Properties & Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the building block.

| Property | Value |

| CAS Number | 191109-51-0[2][7] |

| Molecular Formula | C₈H₁₀ClNO[2] |

| Molecular Weight | 171.62 g/mol [7] |

| Appearance | White crystalline powder[8] |

| Solubility | Readily soluble in water and polar organic solvents[8] |

| Storage | 2-8°C, inert atmosphere, keep in dark place[7] |

-

Structural Confirmation: ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.

-

Enantiomeric Purity: Chiral HPLC is the standard method for determining enantiomeric excess (e.e.).

Applications in Complex Molecule Synthesis

The utility of (S)-2-amino-2-(4-chlorophenyl)ethanol lies in its application as a versatile precursor for more complex chiral molecules.[3] The amino and hydroxyl groups serve as handles for elaboration, enabling its incorporation into larger scaffolds.

Case Study: The Sertraline Structural Motif

Sertraline (Zoloft®) is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[9][10] Its structure is (1S, 4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine. While (S)-2-amino-2-(4-chlorophenyl)ethanol is not a direct intermediate in the optimized industrial synthesis of sertraline, its synthesis exemplifies the critical challenge in pharmaceutical manufacturing: the stereocontrolled construction of a chiral amine.

The key step in the industrial synthesis of sertraline involves the reductive amination of a tetralone precursor.[11][12] This initially forms a racemic mixture of cis and trans isomers, which must then be resolved.

Caption: Key transformation in the industrial synthesis of sertraline.

Pfizer developed a greener, streamlined single-step process that combines imine formation, reduction, and in-situ resolution with mandelic acid, significantly improving yield and reducing waste.[9] This highlights the industrial importance of efficient enantioseparation. The development of synthetic routes using chiral building blocks like (S)-2-amino-2-(4-chlorophenyl)ethanol represents an alternative strategy to direct the synthesis towards the desired enantiomer from the outset, potentially avoiding a costly resolution step.

Other Potential Applications

-

Ligand Synthesis: The amino alcohol functionality is ideal for preparing ligands for asymmetric catalysis.[13]

-

Novel Heterocycles: It serves as a starting material for novel heterocyclic compounds with potential biological activity.[2]

-

Pharmacological Research: The molecule itself has been investigated for potential antidepressant and analgesic effects, likely through interaction with serotonin and norepinephrine pathways.[2]

Conclusion

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a high-value chiral building block whose importance is underscored by the prevalence of the chiral amino alcohol motif in medicinal chemistry. Efficient and highly enantioselective synthetic methods, particularly Asymmetric Transfer Hydrogenation and biocatalysis, make this compound readily accessible for research and development. Its utility as a precursor for complex, enantiomerically pure molecules ensures its continued relevance for scientists and professionals in drug discovery and organic synthesis. The principles governing its synthesis and application provide a clear roadmap for the stereocontrolled construction of next-generation pharmaceuticals.

References

-

Chiral auxiliary. Wikipedia. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Asymmetric Synthesis. University of Windsor Scholarship. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

-

Asymmetric Synthesis. University of York. [Link]

-

(S)-2-aMino-2-(4-chlorophenyl)ethanol. ChemBK. [Link]

-

Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]

-

(R)-2-Amino-2-(4-chlorophenyl)ethanol. MySkinRecipes. [Link]

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]

-

Kinetic profile of the reduction of 4′-chloroacetophenone using free... ResearchGate. [Link]

-

Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5. ResearchGate. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

- US20080114188A1 - Processes for preparing sertraline.

-

Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. [Link]

-

Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award. EPA. [Link]

-

Synthesis, characterization and identification of sertraline hydrochloride related impurities. ResearchGate. [Link]

-

A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. MDPI. [Link]

-

The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]

-

Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. [Link]

-

Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

-

Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 7. 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

- 9. epa.gov [epa.gov]

- 10. wjpsonline.com [wjpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. (R)-2-Amino-2-(4-chlorophenyl)ethanol [myskinrecipes.com]

Therapeutic Potential of (S)-2-Amino-2-(4-chlorophenyl)ethanol: A Comprehensive Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract: (S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral β-amino alcohol belonging to the phenylethanolamine class of compounds. This scaffold is foundational to a multitude of biologically active molecules, and the specific (S)-enantiomer with a para-chloro substitution presents a compelling profile for therapeutic investigation.[1] This technical guide provides an in-depth analysis of its molecular characteristics, stereoselective synthesis, and putative mechanisms of action. Drawing from established research on structurally related compounds, we delineate its potential as an antidepressant, analgesic, and antimicrobial agent.[2] Furthermore, this document furnishes detailed, actionable protocols for synthesis, chiral purification, and preclinical evaluation, designed to empower researchers in drug discovery and development to systematically explore the therapeutic promise of this molecule.

Part 1: Molecular Profile and Physicochemical Properties

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a versatile chiral building block whose biological activity is intrinsically linked to its specific chemical architecture.[1] The molecule features three key components that dictate its function: the primary amino group, the primary hydroxyl group, and the 4-chlorophenyl ring.

-

The Phenylethanolamine Scaffold: This structural motif is central to many endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs, predisposing the molecule to interactions with neuroreceptors and transporters.

-

The (S)-Stereocenter: Stereochemistry is critical for specific interactions with biological targets.[2] For many related compounds, including β2-adrenoceptor agonists, the (S)-isomer is significantly more potent than the (R)-isomer, highlighting the necessity of enantiomerically pure synthesis for meaningful pharmacological evaluation.[3]

-

The Para-Chloro Substituent: The presence of a chlorine atom at the para-position of the phenyl ring significantly impacts the molecule's lipophilicity and electronic properties. This modification can enhance membrane permeability and modulate binding affinity to protein targets, ultimately influencing the compound's overall biological activity and pharmacokinetic profile.[1]

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)ethanol | PubChem |

| CAS Number | 191109-51-0 | [2][4] |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [1] |

| Hydrochloride Salt MW | 208.09 g/mol | [2] |

| Key Features | Chiral β-amino alcohol; phenylethanolamine backbone | [2] |

Part 2: Synthesis and Chiral Purification

Achieving high enantiomeric purity is paramount for evaluating the therapeutic potential of (S)-2-Amino-2-(4-chlorophenyl)ethanol. Both stereoselective synthesis and the resolution of racemic mixtures are viable strategies.[1] Modern biocatalytic methods offer a green and highly efficient route to chiral alcohols.[5]

Workflow for Synthesis and Purification

The following diagram outlines a common workflow for producing and verifying the enantiopurity of the target compound.

Caption: General workflow for synthesis and chiral analysis.

Protocol 1: Biocatalytic Asymmetric Synthesis

This protocol is a representative method based on the highly selective enzymatic reduction of a prochiral ketone, a common strategy for producing chiral alcohols.[5]

-

Enzyme and Cofactor Preparation: Prepare a solution containing a specific ketoreductase (KRED) enzyme known to produce the (S)-enantiomer. Include a cofactor regeneration system, such as glucose and glucose dehydrogenase, to recycle NAD(P)H.

-

Substrate Addition: Dissolve the precursor, 2-amino-1-(4-chlorophenyl)ethanone, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) with a co-solvent like DMSO to aid solubility.

-

Reaction: Add the substrate solution to the enzyme/cofactor mixture. Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol describes a standard method for separating and quantifying the enantiomers of the synthesized compound.[6]

-

Column: Utilize a chiral stationary phase (CSP) column, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA).

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA). A small amount of an amine additive like diethylamine (0.1%) may be required to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

-

Chromatography: Inject the sample onto the HPLC system. Set the flow rate to approximately 1.0 mL/min and the UV detection wavelength to a suitable value for the phenyl ring (e.g., 220 nm).

-

Analysis: The (S) and (R) enantiomers will elute as two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas: ee (%) = |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100.

Part 3: Pharmacodynamics and Putative Mechanisms of Action

While specific binding data for (S)-2-Amino-2-(4-chlorophenyl)ethanol is not widely published, its structural similarity to known monoamine reuptake inhibitors provides a strong basis for its hypothesized mechanism of action in depression and pain.

Antidepressant and Analgesic Potential: Monoamine Reuptake Inhibition

The leading hypothesis for the antidepressant and analgesic effects of this compound is its ability to act as a serotonin-norepinephrine reuptake inhibitor (SNRI).[7][8]

-

Mechanism: SNRIs function by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] This binding blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in extracellular concentrations of serotonin and norepinephrine enhances neurotransmission in pathways crucial for mood regulation and pain perception.

Caption: Hypothesized SNRI mechanism of action.

Other Potential Applications

-

β2-Adrenoceptor Agonism: Research on structurally similar 2-amino-2-phenylethanol derivatives has identified potent β2-adrenoceptor agonists used for treating asthma and COPD.[3] This suggests (S)-2-Amino-2-(4-chlorophenyl)ethanol could possess similar activity, warranting investigation.

-

Antimicrobial Activity: Derivatives of this scaffold have been screened for activity against various bacterial and fungal strains, indicating its potential as a backbone for developing new antimicrobial agents.[1]

Part 4: Preclinical Evaluation Framework

A systematic preclinical evaluation is necessary to determine the therapeutic viability of (S)-2-Amino-2-(4-chlorophenyl)ethanol. This involves characterizing its pharmacokinetic profile and assessing its efficacy in validated animal models.

Preclinical Development Workflow

Caption: A typical preclinical evaluation workflow.

Protocol 3: Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for antidepressant efficacy.[9] Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in depressive-like behavior.

-

Acclimation: House male mice or rats in the testing room for at least 1 hour before the experiment.

-

Dosing: Administer (S)-2-Amino-2-(4-chlorophenyl)ethanol (dissolved in a suitable vehicle, e.g., saline with 0.5% Tween 80) via intraperitoneal (IP) or oral (PO) route. Include a vehicle control group and a positive control group (e.g., a known antidepressant like Desipramine). Dose 30-60 minutes before testing.

-

Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Test Procedure: Gently place each animal into the cylinder. Record its behavior for a 6-minute session.

-

Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Data Analysis: Compare the immobility time between the vehicle, positive control, and test compound groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Part 5: Future Directions and Conclusion

(S)-2-Amino-2-(4-chlorophenyl)ethanol represents a promising, yet underexplored, chemical entity. Its structural features strongly suggest a potential mechanism of action as a monoamine reuptake inhibitor, making it a candidate for development as an antidepressant or analgesic.

Key Research Gaps and Next Steps:

-

Quantitative Pharmacodynamics: The immediate priority is to determine the in vitro binding affinities (Kᵢ) and functional inhibition potencies (IC₅₀) of the pure (S)-enantiomer at human SERT, NET, and DAT, as well as at adrenergic and dopaminergic receptors.

-

Pharmacokinetic Profiling: A full in vivo pharmacokinetic study in rodents is essential to determine key parameters such as bioavailability, half-life, and brain penetration.

-

Structure-Activity Relationship (SAR) Studies: The phenylethanolamine scaffold is highly amenable to modification. Synthesizing and testing analogs with different substitutions on the phenyl ring or amino group could lead to optimized compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Toxicology: Following positive efficacy data, comprehensive safety and toxicology studies will be required to establish a therapeutic window.

References

-

Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]

-

2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. PubMed. [Link]

-

(S)-2-aMino-2-(4-chlorophenyl)ethanol. ChemBK. [Link]

-

Levosulpiride | C15H23N3O4S | CID 688272. PubChem, National Institutes of Health. [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, PubMed Central. [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

-

Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. [Link]

-

Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies. PubMed. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 8. Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(S)-2-Amino-2-(4-chlorophenyl)ethanol structural analogues and their properties

An In-Depth Technical Guide to the Structural Analogues of (S)-2-Amino-2-(4-chlorophenyl)ethanol: Synthesis, Properties, and Therapeutic Potential

Foreword: Beyond the Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds serve as privileged structures—foundations upon which a multitude of therapeutic agents are built. The chiral phenylethanolamine backbone is one such scaffold, present in a vast array of biologically active molecules.[1] This guide focuses on a specific, synthetically versatile member of this class: (S)-2-Amino-2-(4-chlorophenyl)ethanol. The presence of a stereogenic center, a reactive amino alcohol moiety, and a halogenated aromatic ring makes this compound a rich starting point for structural exploration.

This document is not a mere catalog of derivatives. It is a technical guide for the practicing researcher, designed to elucidate the critical interplay between structure and function. We will explore the causal relationships that govern how subtle modifications to this core structure can dramatically alter biological activity, transforming a simple building block into a potent modulator of cellular function. We will delve into the synthetic strategies required to access these analogues, the methodologies to evaluate their properties, and the mechanistic insights that drive rational drug design.

The Core Moiety: (S)-2-Amino-2-(4-chlorophenyl)ethanol

The parent compound, (S)-2-Amino-2-(4-chlorophenyl)ethanol, is a chiral β-amino alcohol. Its significance stems from three key structural features:

-